CPI-613 - 95809-78-2

CPI-613

Catalog Number: EVT-267086
CAS Number: 95809-78-2
Molecular Formula: C22H28O2S2
Molecular Weight: 388.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Devimistat (CPI-613) has been used in trials studying the treatment of Cancer, Lymphoma, Solid Tumors, Advanced Cancer, and Pancreatic Cancer, among others.
Devimistat is a racemic mixture of the enantiomers of a synthetic alpha-lipoic lipoic acid analogue with potential chemopreventive and antineoplastic activities. Although the exact mechanism of action is unknown, devimistat has been shown to inhibit metabolic and regulatory processes required for cell growth in solid tumors. Both enantiomers in the racemic mixture exhibit antineoplastic activity.

Lipoic Acid

Compound Description: Lipoic acid is a naturally occurring organosulfur compound synthesized in small amounts by animals, including humans. It's attached to proteins and acts as a cofactor for several important mitochondrial enzyme complexes involved in energy metabolism. Lipoic acid exists in both oxidized (disulfide bond) and reduced (dihydrolipoic acid) forms. [, , , ]

Relevance: Lipoic acid serves as the structural backbone for 6,8-Bis(benzylthio)octanoic acid. Both compounds share an eight-carbon chain with sulfur-containing substitutions at the 6 and 8 positions. In 6,8-Bis(benzylthio)octanoic acid, these substitutions are benzylthio groups, whereas in lipoic acid, they form a cyclic disulfide (lipoic acid) or dithiol (dihydrolipoic acid) structure. [, , , ]

6,8-Bis(acetylthio)octanoic acid

Compound Description: 6,8-Bis(acetylthio)octanoic acid is a synthetic compound structurally similar to lipoic acid. It has been used in research to investigate the role of xenobiotic modification in the development of autoimmune responses, particularly in the context of primary biliary cirrhosis (PBC). [, ]

Relevance: 6,8-Bis(acetylthio)octanoic acid is closely related to 6,8-Bis(benzylthio)octanoic acid, with both sharing the same eight-carbon chain and sulfur substitutions at the 6 and 8 positions. The key difference lies in the nature of the sulfur substituents. While 6,8-Bis(benzylthio)octanoic acid has benzylthio groups, 6,8-Bis(acetylthio)octanoic acid features acetylthio groups. Notably, both compounds mimic the structure of reduced lipoic acid, where the disulfide bond is broken. [, ]

Methyl 6,8-bis(benzylthio)octanoate

Compound Description: Methyl 6,8-bis(benzylthio)octanoate is a derivative of 6,8-Bis(benzylthio)octanoic acid. It's primarily utilized in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS), to detect and quantify lipoic acid in biological samples. []

Relevance: Methyl 6,8-bis(benzylthio)octanoate is directly derived from 6,8-Bis(benzylthio)octanoic acid through esterification of the carboxylic acid group with methanol. This modification improves the compound's volatility, making it suitable for GC-MS analysis. []

6,8-bis(methylthio)octanoic acid

Compound Description: 6,8-bis(methylthio)octanoic acid is a metabolite of lipoic acid, generated through the reduction of the disulfide bond and subsequent methylation of the resulting thiol groups. []

2-Octynoic acid

Compound Description: 2-Octynoic acid is a synthetic compound identified in research exploring the potential triggers of autoimmune responses in PBC. []

Relevance: While not directly structurally similar to 6,8-Bis(benzylthio)octanoic acid, 2-Octynoic acid is considered relevant because it exhibits cross-reactivity with antibodies directed against both the target compound and lipoic acid. This suggests a shared epitope or molecular mimicry, potentially contributing to the loss of immune tolerance in PBC. []

Source and Classification

CPI-613 is classified as an antimitochondrial agent. It is primarily derived from lipoic acid, a naturally occurring compound that plays a vital role in mitochondrial metabolism. The compound has been investigated extensively in preclinical and clinical settings for its potential therapeutic applications in various malignancies, particularly hematologic cancers and solid tumors like pancreatic cancer .

Synthesis Analysis

The synthesis of CPI-613 has been detailed in various studies, highlighting its production through established organic chemistry methodologies. The synthesis typically involves the following key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo several chemical transformations.
  2. Reaction Conditions: Reactions are usually conducted under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve high chemical purity (99.4%) and radiochemical purity (98.9%) when isotopically labeled with carbon-14 .

The synthesis process has been optimized to produce CPI-613 efficiently while maintaining the integrity of its molecular structure.

Molecular Structure Analysis

CPI-613 has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its biological activity. The molecular formula is C_15H_16N_2O_4S, and it features:

  • Functional Groups: The presence of a sulfonamide group contributes to its solubility and reactivity.
  • Chiral Centers: The compound contains chiral centers, which may influence its pharmacodynamics and pharmacokinetics.
  • Conformation: The three-dimensional conformation of CPI-613 is critical for its interaction with target enzymes within the mitochondria.

The detailed structural analysis allows researchers to understand how modifications to the molecule can enhance its efficacy or reduce toxicity .

Chemical Reactions Analysis

CPI-613 undergoes several chemical reactions that are significant for its therapeutic action:

  1. Metabolism: In vivo studies have shown that CPI-613 is metabolized primarily through beta-oxidation and glucuronidation pathways, resulting in several metabolites (M1, M2, M3) with varying biological activities .
  2. Enzyme Inhibition: CPI-613 acts as an inhibitor of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase by hyperactivating their regulatory kinases, leading to decreased enzyme activity and subsequent energy depletion in cancer cells .
  3. Reactive Oxygen Species Generation: The compound induces oxidative stress by increasing intracellular levels of reactive oxygen species, contributing to apoptotic pathways in tumor cells .

These reactions underline the dual role of CPI-613 as both a metabolic disruptor and an inducer of cellular stress responses.

Mechanism of Action

CPI-613's mechanism of action is multifaceted:

  1. Targeting Mitochondrial Enzymes: By inhibiting pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, CPI-613 disrupts the tricarboxylic acid cycle, leading to reduced ATP production in cancer cells.
  2. Inducing Apoptosis: The resultant energy depletion triggers apoptotic pathways characterized by increased levels of cleaved PARP and caspases in treated cells .
  3. Autophagy Modulation: CPI-613 also influences autophagic processes within tumor cells, promoting autophagosome formation while impairing lysosomal fusion, which can lead to cell death through necrosis under certain conditions .

This comprehensive understanding of CPI-613's mechanism highlights its potential as a targeted cancer therapy.

Physical and Chemical Properties Analysis

CPI-613 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but displays limited solubility in water, which may affect its formulation for clinical use.
  • Stability: The compound demonstrates stability under physiological conditions but may be sensitive to light or extreme pH levels.
  • Molecular Weight: The molecular weight of CPI-613 is approximately 320.36 g/mol, which influences its pharmacokinetic profile.

These properties are crucial for optimizing drug delivery systems and ensuring effective therapeutic concentrations are achieved in target tissues .

Applications

CPI-613 has shown promise in various scientific applications:

  1. Cancer Therapy: Its primary application is as an anticancer agent targeting mitochondrial metabolism in hematologic malignancies and solid tumors such as pancreatic cancer .
  2. Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of CPI-613 in combination with other therapies for enhanced treatment outcomes in refractory cancers .
  3. Research Tool: Beyond therapeutic applications, CPI-613 serves as a valuable research tool for studying mitochondrial function and metabolic pathways in cancer biology.

The potential applications of CPI-613 extend beyond oncology, suggesting broader implications for metabolic disease research.

Mechanistic Insights into Mitochondrial Targeting

Molecular Mechanisms of Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) Inhibition

CPI-613 (devimistat), a lipoic acid derivative, exerts its anticancer effects through selective inhibition of two critical mitochondrial enzyme complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, the primary entry point of glycolytic products into the tricarboxylic acid (TCA) cycle. KGDH facilitates the conversion of α-ketoglutarate to succinyl-CoA, a key step linking amino acid metabolism (particularly glutaminolysis) to the TCA cycle. CPI-613 targets these enzymes through distinct, tumor-specific mechanisms [4] [10].

  • PDH Inhibition: CPI-613 does not directly inhibit PDH enzymatic activity. Instead, it acts as a structural analog of the lipoic acid cofactor required by PDH. This interaction hyperactivates pyruvate dehydrogenase kinases (PDKs), which phosphorylate the E1α subunit of PDH. Phosphorylation inactivates PDH, blocking pyruvate entry into the TCA cycle. This mechanism is particularly pronounced in tumor cells due to their altered regulatory environment [4] [10] [7].
  • KGDH Inhibition: CPI-613 triggers a rapid, tumor-specific redox response within mitochondria. It induces a burst of reactive oxygen species (ROS) originating primarily from the E3 (dihydrolipoamide dehydrogenase) component of the KGDH complex itself. This ROS surge leads to extensive glutathionylation and other redox modifications of critical sulfhydryl groups on the lipoate moieties of the KGDH E2 subunit. These modifications irreversibly inactivate KGDH, disrupting α-ketoglutarate flux [2] [10]. The selective effect on tumor cells stems from their altered redox regulation of KGDH compared to normal cells.

Table 1: CPI-613 Targets and Mechanisms of Enzyme Inhibition

Target Enzyme ComplexPrimary FunctionMechanism of CPI-613 InhibitionKey Molecular Consequence
Pyruvate Dehydrogenase (PDH)Converts pyruvate to Acetyl-CoAHyperactivation of PDKs → Phosphorylation of PDH E1α subunitBlocked entry of glucose-derived carbon into TCA cycle
α-Ketoglutarate Dehydrogenase (KGDH)Converts α-KG to Succinyl-CoAROS burst from E3 subunit → Glutathionylation/Redox modification of E2 lipoateBlocked entry of glutamine-derived carbon into TCA cycle

Disruption of Tricarboxylic Acid (TCA) Cycle Dynamics in Neoplastic Cells

The simultaneous inhibition of PDH and KGDH by CPI-613 creates a profound blockade at two major entry points of carbon into the TCA cycle. This dual inhibition disrupts the cyclic nature and metabolic flux of the TCA cycle, leading to catastrophic metabolic failure specifically in tumor cells, which often exhibit heightened dependence on mitochondrial metabolism, especially under stress or in chemoresistant states [1] [8] [10].

  • Metabolic Flux Collapse: Functional metabolic studies using Seahorse XF analyzers demonstrate that CPI-613 significantly reduces both basal and maximal mitochondrial oxygen consumption rates (OCR) in various cancer cell lines (e.g., ovarian, pancreatic, AML, myeloma). This reduction is directly linked to impaired oxidation of pyruvate and α-ketoglutarate. Importantly, respiration driven by succinate (which enters via Complex II, downstream of KGDH) remains largely unaffected, confirming the specific targeting of PDH and KGDH [1] [10].
  • Energy Depletion: The collapse of TCA cycle flux directly compromises oxidative phosphorylation (OXPHOS). LC/MS/MS metabolomics reveals rapid depletion of key TCA cycle intermediates (e.g., citrate, succinate, malate) and a dramatic reduction in intracellular ATP levels. This energy crisis is a critical driver of CPI-613-induced cell death [1] [4] [10].
  • Mitochondrial Permeability Transition (MPT) and Apoptosis: The metabolic stress and associated ROS accumulation trigger mitochondrial membrane depolarization. This is evidenced by reduced JC-1 aggregate formation (shift from red to green fluorescence). Mitochondrial collapse leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, activating the caspase cascade (increased cleavage of caspase-3 and PARP) and initiating intrinsic apoptosis [1] [4] [10].

Table 2: CPI-613 Effects on TCA Cycle Metabolites and Functional Outputs

ParameterEffect of CPI-613Measurement TechniqueBiological Consequence
Pyruvate OxidationStrong InhibitionSeahorse OCR (Pyruvate as substrate)Blocked Acetyl-CoA production
α-Ketoglutarate OxidationStrong InhibitionSeahorse OCR (Glutamine as substrate); CO2 release assaysBlocked Succinyl-CoA production
Citrate / Isocitrate LevelsDecreasedLC/MS/MS MetabolomicsReduced precursors for lipids, NADPH
Succinate / Fumarate / Malate LevelsDecreasedLC/MS/MS MetabolomicsImpaired cycle turning, reduced ATP/OXPHOS
Mitochondrial ATPSharp DecreaseLuminescent assays (e.g., CellTiter-Glo)Cellular energy crisis
Mitochondrial Membrane Potential (ΔΨm)CollapseJC-1 staining, TMRE stainingCytochrome c release, Apoptosis induction

Metabolic Reprogramming in Cancer: CPI-613-Induced Perturbations in Glutaminolysis and Aerobic Glycolysis

Cancer cells exhibit metabolic reprogramming (a hallmark of cancer), often characterized by increased glycolysis (Warburg effect) and heightened glutaminolysis. CPI-613 directly attacks the mitochondrial processes that support these adaptations, exploiting the metabolic vulnerabilities they create [1] [3] [8].

  • Targeting Glutamine Dependence: Many aggressive and chemoresistant tumors are highly dependent on glutamine as a carbon and nitrogen source. Glutamine is converted to α-ketoglutarate (anaplerosis), feeding the TCA cycle. By potently inhibiting KGDH, CPI-613 blocks the utilization of glutamine-derived α-ketoglutarate, disrupting this critical anaplerotic route. This is particularly effective in tumors with documented high OXPHOS and glutamine dependency, such as chemoresistant ovarian cancer and AML [1] [4] [8].
  • Impact on Glycolysis and the Warburg Effect: While CPI-613 primarily targets mitochondrial metabolism, its effects ripple through cellular energetics. The blockade of pyruvate entry into the TCA cycle via PDH inhibition limits the utility of pyruvate for OXPHOS. Cancer cells may attempt to compensate by increasing glycolytic flux (as measured by extracellular acidification rate (ECAR) using Seahorse analyzers). However, this compensatory glycolysis is often insufficient to overcome the severe ATP deficit caused by OXPHOS collapse, especially when combined with chemotherapy. Furthermore, CPI-613 can reduce the availability of TCA cycle-derived citrate, a precursor for cytosolic acetyl-CoA needed for fatty acid synthesis, further impairing biosynthetic processes crucial for tumor growth [1] [3].
  • Chemosensitization via Metabolic Inflexibility: Chemoresistant tumor cells frequently exhibit enhanced mitochondrial metabolism and metabolic flexibility, allowing them to survive cytotoxic stress. CPI-613 specifically targets this adaptive mechanism. Preclinical studies in chemoresistant ovarian cancer models (e.g., CAOV3, F2 cell lines and xenografts) show that CPI-613 significantly reduces chemotherapy-induced increases in OXPHOS. This inhibition of metabolic adaptation restores sensitivity to agents like carboplatin and paclitaxel, leading to significantly greater tumor regression and improved survival compared to chemotherapy alone [1] [4].

Redox Homeostasis Alterations: Mitochondrial Reactive Oxygen Species (ROS) Modulation

CPI-613 profoundly impacts mitochondrial redox balance, which plays a dual role in its mechanism: contributing directly to enzyme inhibition (KGDH) and acting as a downstream effector of cell death [2] [8] [10].

  • Induction of Mitochondrial ROS (mROS): A key tumor-specific action of CPI-613 is the rapid generation of a large burst of superoxide and other ROS within the mitochondria. Crucially, this ROS signal originates primarily from the E3 component (dihydrolipoamide dehydrogenase) of the KGDH complex itself, hyper-stimulating an endogenous, but normally regulated, redox feedback loop. This is distinct from ROS generated by the electron transport chain (ETC) complexes I or III [2].
  • Redox-Mediated Enzyme Inactivation: The CPI-613-induced mROS burst leads to the oxidative modification of critical thiol groups on metabolic enzymes. As detailed in section 1.1, this results in glutathionylation and irreversible inactivation of KGDH. The high ROS environment can also potentially affect other redox-sensitive enzymes in the vicinity.
  • ROS as a Death Signal: Beyond inactivating KGDH, the sustained elevation of mROS contributes directly to cell death pathways. High levels of mROS damage mitochondrial components (lipids, proteins, mtDNA), exacerbate mitochondrial membrane permeabilization, and activate redox-sensitive signaling cascades that promote apoptosis. The effectiveness of CPI-613 is diminished in the presence of mitochondrial-targeted antioxidants or thiol reductants like N-acetylcysteine (NAC), confirming the functional importance of ROS in its cytotoxic mechanism [2] [8] [10].
  • Altered Redox Buffering: The depletion of TCA cycle intermediates also impairs the generation of NADPH (a key reducing equivalent) via isocitrate dehydrogenase (IDH) and malic enzyme. Reduced NADPH availability weakens the cell's ability to counteract ROS through the glutathione and thioredoxin antioxidant systems, creating a vicious cycle of escalating oxidative stress that pushes the cell toward death [8].

Properties

CAS Number

95809-78-2

Product Name

CPI-613

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid

Molecular Formula

C22H28O2S2

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

CPI613; CPI-613; CPI 613; Devimistat

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.